molecular formula C14H12O3S B8695629 (S)-Suprofen CAS No. 52780-12-8

(S)-Suprofen

Cat. No. B8695629
CAS No.: 52780-12-8
M. Wt: 260.31 g/mol
InChI Key: MDKGKXOCJGEUJW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04035376

Procedure details

1.5 Parts of (-)-p-(2-thenoyl)hydratropic acid α-methyl-benzylamine are suspended in water and acidified with hydrochloric acid. The product is extracted with ether. The organic layer is washed with water, dried and evaporated. The oily residue solidifies on triturating in petroleumether. The solified product is filtered off and dried in vacuo at 50° C, yielding (+)-p-(2-thenoyl)hydratropic acid; [α] (1% in MeOH) = +44.5°.
Name
(-)-p-(2-thenoyl)hydratropic acid α-methyl-benzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(N)C1C=CC=CC=1.[C:10]1([C:15]([C:17]2[CH:27]=[CH:26][C:20]([CH:21]([CH3:25])[C:22]([OH:24])=[O:23])=[CH:19][CH:18]=2)=[O:16])[S:14][CH:13]=[CH:12][CH:11]=1.Cl>O>[C:10]1([C:15]([C:17]2[CH:27]=[CH:26][C:20]([CH:21]([CH3:25])[C:22]([OH:24])=[O:23])=[CH:19][CH:18]=2)=[O:16])[S:14][CH:13]=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
(-)-p-(2-thenoyl)hydratropic acid α-methyl-benzylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C1=CC=CC=C1)N.C1(=CC=CS1)C(=O)C1=CC=C(C(C(=O)O)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ether
WASH
Type
WASH
Details
The organic layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
on triturating in petroleumether
FILTRATION
Type
FILTRATION
Details
The solified product is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CS1)C(=O)C1=CC=C(C(C(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04035376

Procedure details

1.5 Parts of (-)-p-(2-thenoyl)hydratropic acid α-methyl-benzylamine are suspended in water and acidified with hydrochloric acid. The product is extracted with ether. The organic layer is washed with water, dried and evaporated. The oily residue solidifies on triturating in petroleumether. The solified product is filtered off and dried in vacuo at 50° C, yielding (+)-p-(2-thenoyl)hydratropic acid; [α] (1% in MeOH) = +44.5°.
Name
(-)-p-(2-thenoyl)hydratropic acid α-methyl-benzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(N)C1C=CC=CC=1.[C:10]1([C:15]([C:17]2[CH:27]=[CH:26][C:20]([CH:21]([CH3:25])[C:22]([OH:24])=[O:23])=[CH:19][CH:18]=2)=[O:16])[S:14][CH:13]=[CH:12][CH:11]=1.Cl>O>[C:10]1([C:15]([C:17]2[CH:27]=[CH:26][C:20]([CH:21]([CH3:25])[C:22]([OH:24])=[O:23])=[CH:19][CH:18]=2)=[O:16])[S:14][CH:13]=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
(-)-p-(2-thenoyl)hydratropic acid α-methyl-benzylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C1=CC=CC=C1)N.C1(=CC=CS1)C(=O)C1=CC=C(C(C(=O)O)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ether
WASH
Type
WASH
Details
The organic layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
on triturating in petroleumether
FILTRATION
Type
FILTRATION
Details
The solified product is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CS1)C(=O)C1=CC=C(C(C(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04035376

Procedure details

1.5 Parts of (-)-p-(2-thenoyl)hydratropic acid α-methyl-benzylamine are suspended in water and acidified with hydrochloric acid. The product is extracted with ether. The organic layer is washed with water, dried and evaporated. The oily residue solidifies on triturating in petroleumether. The solified product is filtered off and dried in vacuo at 50° C, yielding (+)-p-(2-thenoyl)hydratropic acid; [α] (1% in MeOH) = +44.5°.
Name
(-)-p-(2-thenoyl)hydratropic acid α-methyl-benzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(N)C1C=CC=CC=1.[C:10]1([C:15]([C:17]2[CH:27]=[CH:26][C:20]([CH:21]([CH3:25])[C:22]([OH:24])=[O:23])=[CH:19][CH:18]=2)=[O:16])[S:14][CH:13]=[CH:12][CH:11]=1.Cl>O>[C:10]1([C:15]([C:17]2[CH:27]=[CH:26][C:20]([CH:21]([CH3:25])[C:22]([OH:24])=[O:23])=[CH:19][CH:18]=2)=[O:16])[S:14][CH:13]=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
(-)-p-(2-thenoyl)hydratropic acid α-methyl-benzylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C1=CC=CC=C1)N.C1(=CC=CS1)C(=O)C1=CC=C(C(C(=O)O)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ether
WASH
Type
WASH
Details
The organic layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
on triturating in petroleumether
FILTRATION
Type
FILTRATION
Details
The solified product is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CS1)C(=O)C1=CC=C(C(C(=O)O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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